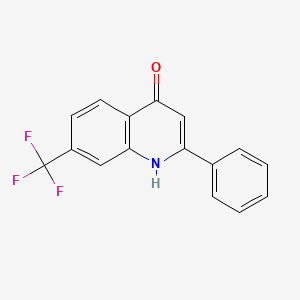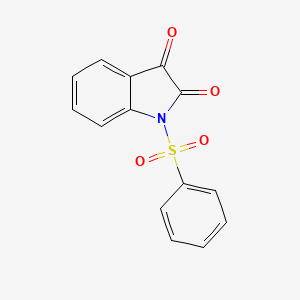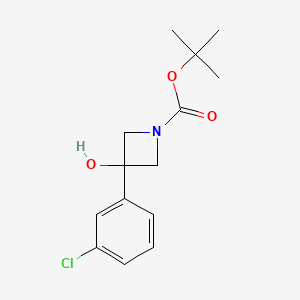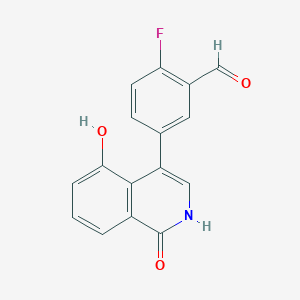
2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzaldehyde derivative and introduce the isoquinoline moiety through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of raw materials and reagents is also critical to ensure sustainability and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the aldehyde group to a primary alcohol.
Substitution: Nucleophilic substitution reactions involving the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the aldehyde group can produce a primary alcohol.
Scientific Research Applications
2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the isoquinoline moiety.
2-Hydroxy-5-fluorobenzaldehyde: Another related compound with a different arrangement of functional groups.
4-Fluoro-2-formylphenol: A compound with a similar fluorinated benzaldehyde structure but different substituents.
Uniqueness
2-Fluoro-5-(5-hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzaldehyde is unique due to its combination of a fluorinated benzaldehyde core with an isoquinoline moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
656234-52-5 |
|---|---|
Molecular Formula |
C16H10FNO3 |
Molecular Weight |
283.25 g/mol |
IUPAC Name |
2-fluoro-5-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzaldehyde |
InChI |
InChI=1S/C16H10FNO3/c17-13-5-4-9(6-10(13)8-19)12-7-18-16(21)11-2-1-3-14(20)15(11)12/h1-8,20H,(H,18,21) |
InChI Key |
IGLWAKNFPAWUMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC(=C(C=C3)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(1H-indol-4-yl)-](/img/structure/B11839526.png)
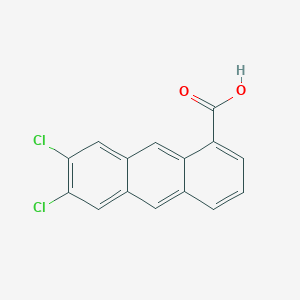


![N-[(1S)-1-(4-methylquinazolin-2-yl)-2-phenylethyl]formamide](/img/structure/B11839556.png)
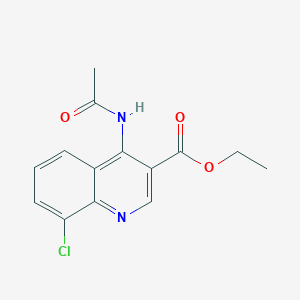
![2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B11839560.png)
![Ethyl 2-(2-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11839576.png)
![Ethyl 5-chloro-7-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B11839577.png)
